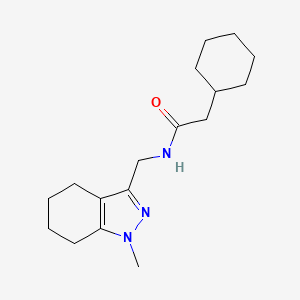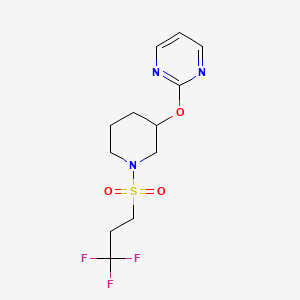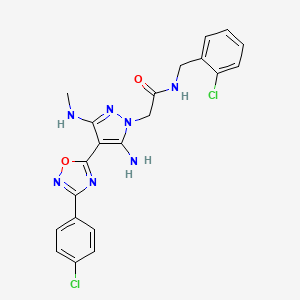
4-methyl-N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H12N6OS and its molecular weight is 312.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimycobacterial Activity
Research has documented the synthesis and testing of pyridines and pyrazines substituted with various ring systems against Mycobacterium tuberculosis. These compounds, acting as carboxylic acid isosteres, showed a range of antimycobacterial activities, with some exhibiting up to 16 times the potency of pyrazinamide. Derivatives were prepared to enhance lipophilicity and cellular permeability, indicating a strategic approach to increase therapeutic efficacy against tuberculosis (Gezginci, Martin, & Franzblau, 1998; Gezginci, Martin, & Franzblau, 2001).
Photosynthetic Electron Transport Inhibition
Pyrazole derivatives, including those similar in structure to the compound of interest, have been explored as potential inhibitors of photosynthetic electron transport. This research aimed at identifying new leads for herbicides, with some compounds demonstrating inhibitory properties comparable to commercial herbicides. The study underscores the versatility of pyrazole-based compounds in agricultural applications (Vicentini, Guccione, Giurato, Ciaccio, Mares, & Forlani, 2005).
Antibacterial Activity
Pyrazolopyridine derivatives have been synthesized and evaluated for their antibacterial properties against both Gram-negative and Gram-positive bacteria. Some derivatives, particularly those with a carboxamide group, showed moderate to good activity, highlighting the potential of such compounds in the development of new antibacterial agents (Panda, Karmakar, & Jena, 2011).
Anti-inflammatory Activity
A series of thiadiazole compounds containing pyrazole and pyrrole moieties were synthesized and tested for anti-inflammatory activity. Several compounds exhibited significant inhibition of paw edema, suggesting their potential as anti-inflammatory agents. This research adds to the growing body of evidence supporting the therapeutic value of thiadiazole derivatives in inflammation management (Maddila, Gorle, Sampath, & Lavanya, 2016).
Anticancer and Anti-5-Lipoxygenase Agents
Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their cytotoxic and anti-5-lipoxygenase activities. The study identified compounds with significant activity against cancer cell lines and as inhibitors of the 5-lipoxygenase pathway, contributing to the development of new anticancer and anti-inflammatory drugs (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Propiedades
IUPAC Name |
4-methyl-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6OS/c1-9-13(22-20-19-9)14(21)18-8-11-12(17-7-6-16-11)10-2-4-15-5-3-10/h2-7H,8H2,1H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRSKDSXOMBNNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2364997.png)

![7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane;hydrochloride](/img/structure/B2365000.png)
![4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzonitrile](/img/structure/B2365002.png)
![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2365003.png)
![5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2365005.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B2365006.png)
![N-(1-cyanocyclopentyl)-2-(3-{[(4-methylpyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B2365007.png)

![3-Fluorosulfonyloxy-5-[(2S)-2-methylpyrrolidine-1-carbonyl]pyridine](/img/structure/B2365015.png)
![4-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine](/img/structure/B2365016.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-naphthamide](/img/structure/B2365018.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate](/img/structure/B2365019.png)
